molecular formula C16H21NO3 B2877901 (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone CAS No. 1396625-64-1

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone

Cat. No. B2877901
CAS RN: 1396625-64-1
M. Wt: 275.348
InChI Key: RIPGRVSYAZYDGP-UHFFFAOYSA-N
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Description

“7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane” is a chemical compound with the CAS Number: 156720-75-1 . It has a molecular weight of 157.21 . The compound is stored at temperatures between 0-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO2/c1-7(2)10-5-8(6-11-7)3-9-4-8/h9H,3-6H2,1-2H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Photochemical Transformations

A study by Marubayashi et al. (1992) explored a unique photoreaction of a benzoxazine derivative, leading to the formation of β-lactam compounds. This kind of research indicates the potential of spirocyclic compounds in generating pharmacologically relevant structures through photochemical methods (Marubayashi, Ogawa, Kuroita, Hamasaki, & Ueda, 1992).

Heterogeneously Catalysed Condensations

Deutsch et al. (2007) investigated the acid-catalysed condensation of glycerol with various aldehydes and ketones to produce cyclic acetals. This research highlights the use of spirocyclic compounds as intermediates or catalysts in the production of novel chemicals from renewable materials (Deutsch, Martin, & Lieske, 2007).

Chelation-Controlled Asymmetric Synthesis

Research by Jung et al. (2000) on the asymmetric synthesis of α-hydroxy esters via bidentate chelation-controlled alkylation demonstrates the application of spirocyclic compounds in facilitating selective chemical syntheses (Jung, Ho, & Kim, 2000).

Synthesis of Spirocyclic Oxetane-Fused Compounds

A study by Gurry et al. (2015) described the synthesis of spirocyclic oxetanes, including efforts to convert them into cyclic compounds with potential applications in drug development or as novel materials (Gurry, McArdle, & Aldabbagh, 2015).

Novel Compounds from Oleic Acid

Kurniawan et al. (2017) synthesized novel 1,4-dioxaspiro compounds from oleic acid, demonstrating the potential of spirocyclic structures in developing biolubricants and other bio-based materials (Kurniawan, Ramanda, Thomas, Hendra, & Wahyuningsih, 2017).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

properties

IUPAC Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-12-6-4-5-7-13(12)14(18)17-8-16(9-17)10-19-15(2,3)20-11-16/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPGRVSYAZYDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC3(C2)COC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone

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